molecular formula C15H8F6O3 B3046626 4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261503-00-7

4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3046626
CAS No.: 1261503-00-7
M. Wt: 350.21
InChI Key: CVCGIORMQQAACT-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure.

Preparation Methods

The synthesis of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the trifluoromethylation of biphenyl intermediates. This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid stands out due to its unique combination of trifluoromethyl and trifluoromethoxy groups. Similar compounds include:

These comparisons highlight the distinctiveness of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid and its potential for unique applications in various fields.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)11-6-9(5-10(7-11)13(22)23)8-1-3-12(4-2-8)24-15(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCGIORMQQAACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691808
Record name 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261503-00-7
Record name 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

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